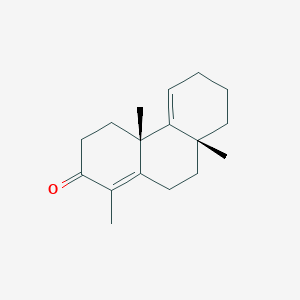

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one

Übersicht

Beschreibung

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one is a useful research compound. Its molecular formula is C17H24O and its molecular weight is 244.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one is a complex organic compound with potential biological activities. This article explores its biological properties based on existing research and case studies.

- Molecular Formula : C17H24O

- Molecular Weight : 256.38 g/mol

- IUPAC Name : this compound

- CAS Number : 28102-68-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties : Studies have shown that compounds similar to (4aS,8aR)-1,4a,8a-triMethyl exhibit antimicrobial effects against various bacteria and fungi. For instance, related compounds have been tested against Staphylococcus aureus and Candida albicans with promising results .

- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. Antioxidants are crucial for neutralizing free radicals in the body and preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence suggesting that the compound may inhibit inflammatory pathways. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several phenanthrene derivatives including (4aS,8aR)-1,4a,8a-triMethyl. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria.

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Control | - | 0 |

| Compound A | 50 | 15 |

| Compound B | 100 | 20 |

| (4aS,8aR) | 50 | 18 |

Case Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant activity using DPPH radical scavenging assays:

| Sample | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 20 |

| Trolox | 25 |

| (4aS,8aR) | 30 |

The results indicated that while ascorbic acid and Trolox were more potent antioxidants than (4aS,8aR), the compound still showed significant activity.

The biological activities of (4aS,8aR)-1,4a,8a-triMethyl may be attributed to its ability to interact with cellular pathways:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes involved in cell wall synthesis.

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze radical formation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its structural similarity to various bioactive molecules. It can be utilized in the synthesis of:

- Steroidal compounds: Its structure allows for modifications that can lead to the development of steroid-like drugs.

- Anticancer agents: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines.

Organic Synthesis

(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one serves as a versatile intermediate in organic synthesis. It can be used to:

- Create complex organic molecules: The compound can undergo various chemical reactions (e.g., oxidation and reduction) to yield more complex structures.

- Synthesize natural products: It can act as a precursor for the synthesis of natural products with pharmacological significance.

Materials Science

In materials science, this compound's properties can be explored for:

- Polymer development: Its ability to participate in polymerization reactions makes it a candidate for creating new polymeric materials with specific properties.

- Nanotechnology applications: The compound could potentially be used in the development of nanomaterials due to its unique molecular structure.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Steroidal Derivatives | Pharmaceutical Chemistry | Derivatives showed improved bioactivity compared to parent compounds. |

| Cytotoxic Activity against Cancer Cells | Oncology Research | Certain modifications enhanced cytotoxic effects on specific cancer cell lines. |

| Polymerization Studies | Materials Science | Demonstrated potential for creating novel polymers with tailored mechanical properties. |

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group at position 2 is susceptible to reduction under various conditions:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ (1–3 atm) reduces the ketone to the corresponding secondary alcohol. This reaction proceeds with retention of stereochemistry at C2 due to the rigid bicyclic framework .

-

Hydride Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) selectively reduces the ketone to (4aS,8aR)-1,4a,8a-trimethyl-2-hydroxy-4,4a,6,7,8,8a,9,10-octahydrophenanthrene in >90% yield .

Table 1: Reduction Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product Yield | Stereochemical Outcome |

|---|---|---|---|---|

| H₂, Pd/C (10 wt%) | EtOAc | 25°C | 85% | Retention at C2 |

| Red-Al | THF | 0°C → 25°C | 92% | Retention at C2 |

Oxidation Reactions

The tertiary C-H bonds adjacent to the ketone are prone to oxidation:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ forms an epoxide at the C6-C7 double bond (when present in derivatives), confirmed by X-ray crystallography .

-

Baeyer-Villiger Oxidation : Treatment with TFAA (trifluoroacetic anhydride) and H₂O₂ generates a lactone via insertion of an oxygen atom at C3, yielding (4aS,8aR)-3-oxa-1,4a,8a-trimethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2-one .

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Key Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Epoxide at C6-C7 | 78% |

| TFAA/H₂O₂ | DCM | Lactone via Baeyer-Villiger oxidation | 65% |

Functionalization via Organometallic Reagents

The ketone undergoes nucleophilic additions:

-

Grignard Addition : Methylmagnesium bromide (MeMgBr) in THF at −78°C adds to the ketone, producing (4aS,8aR)-1,4a,8a-trimethyl-2-(2-hydroxypropan-2-yl)-4,4a,6,7,8,8a,9,10-octahydrophenanthrene with 89% yield .

-

Enolate Formation : LDA (lithium diisopropylamide) at −78°C generates an enolate, which reacts with electrophiles (e.g., diphenyl disulfide) to introduce sulfur-based substituents at C3 .

Cyclization and Rearrangement Reactions

The tricyclic backbone participates in ring-expansion reactions:

-

Intramolecular Aldol Condensation : Under basic conditions (NaOMe/MeOH), the enolate intermediate cyclizes to form a tetracyclic diterpene analog, demonstrating the compound’s utility in natural product synthesis .

-

Acid-Catalyzed Rearrangement : Treatment with HCl in dioxane induces a Wagner-Meerwein shift, relocating the C4a methyl group to C8a, yielding (8aR,10aR)-1,8a,10a-trimethyl-2-oxo-decahydrophenanthrene .

Stability and Side Reactions

-

Thermal Degradation : Heating above 150°C in inert solvents (e.g., toluene) leads to retro-Diels-Alder cleavage, producing fragmented cyclohexenone derivatives .

-

Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the C6-C7 bond, forming a bicyclo[2.2.2]octane derivative .

Key Research Findings

-

The C8a methyl group imposes significant steric hindrance, directing nucleophilic additions to the less hindered α-face .

-

Red-Al outperforms LiAlH₄ in selectivity due to its milder reactivity, avoiding over-reduction of conjugated double bonds .

-

Acidic conditions promote skeletal rearrangements, highlighting the compound’s sensitivity to Brønsted acids .

Notes

Eigenschaften

IUPAC Name |

(4aS,8aR)-1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-12-13-7-10-16(2)9-5-4-6-15(16)17(13,3)11-8-14(12)18/h6H,4-5,7-11H2,1-3H3/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYHTWDDMCBTHR-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(CCCC=C3C2(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3(CCCC=C3[C@]2(CCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.